molecular formula C24H43N B15558972 Lanopylin B2

Lanopylin B2

货号: B15558972
分子量: 345.6 g/mol
InChI 键: CTEOHBYQNVFMJZ-ZIKBOSLESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lanopylin B2 is a pyrroline.
This compound has been reported in Streptomyces with data available.

属性

分子式

C24H43N

分子量

345.6 g/mol

IUPAC 名称

(4E)-5-methyl-4-[(Z)-nonadec-12-enylidene]-2,3-dihydropyrrole

InChI

InChI=1S/C24H43N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-22-25-23(24)2/h8-9,20H,3-7,10-19,21-22H2,1-2H3/b9-8-,24-20+

InChI 键

CTEOHBYQNVFMJZ-ZIKBOSLESA-N

产品来源

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Lanopylin B2 (Riboflavin)

Author: BenchChem Technical Support Team. Date: December 2025

Lanopylin B2, more commonly known as Riboflavin (B1680620) or Vitamin B2, is a water-soluble vitamin essential for a multitude of metabolic processes in living organisms. Its core structure is fundamental to its biological activity, serving as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). This technical guide provides a detailed overview of the chemical structure of this compound, alongside relevant physicochemical data and a visualization of its biosynthetic pathway.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a tricyclic isoalloxazine ring attached to a ribityl side chain. The systematic name for this compound is 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione[1][2].

Key Structural Features:

  • Isoalloxazine Ring: A planar, heterocyclic system composed of a pteridine (B1203161) ring fused with a benzene (B151609) ring. This ring system is responsible for the characteristic yellow color and the redox properties of riboflavin.

  • Ribityl Side Chain: A five-carbon sugar alcohol (ribitol) attached to the nitrogen at position 10 of the isoalloxazine ring. The stereochemistry of the hydroxyl groups on this chain is crucial for its biological recognition and function.

The chemical formula for this compound is C17H20N4O6[1][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers and drug development professionals in designing experiments and formulating delivery systems.

PropertyValueSource
Molar Mass 376.369 g·mol−1[2]
IUPAC Name 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C--INVALID-LINK--O)O">C@@HO
InChI InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1
InChIKey AUNGANRZJHBGPY-SCRDCRAPSA-N
CAS Number 83-88-5
PubChem CID 493570

Biosynthesis of this compound (Riboflavin)

The biosynthesis of riboflavin is a complex process that involves the condensation of two precursor molecules: ribulose 5-phosphate and guanosine (B1672433) triphosphate (GTP). The following diagram illustrates the key steps in this pathway.

Riboflavin_Biosynthesis GTP Guanosine Triphosphate (GTP) Intermediate1 5-Amino-6-(ribitylamino)uracil GTP->Intermediate1 R5P Ribulose 5-phosphate Intermediate2 3,4-Dihydroxy-2-butanone-4-phosphate R5P->Intermediate2 Lumazine (B192210) 6,7-Dimethyl-8-ribityllumazine (B135004) Intermediate1->Lumazine Lumazine synthase Intermediate2->Lumazine Riboflavin Riboflavin (this compound) Lumazine->Riboflavin Riboflavin synthase

Biosynthetic pathway of Riboflavin (this compound).

Experimental Protocols:

A detailed experimental protocol for the enzymatic synthesis of 6,7-dimethyl-8-ribityllumazine, a key intermediate in riboflavin biosynthesis, is as follows:

Objective: To synthesize 6,7-dimethyl-8-ribityllumazine using lumazine synthase.

Materials:

  • 5-Amino-6-(ribitylamino)uracil

  • 3,4-Dihydroxy-2-butanone-4-phosphate

  • Purified lumazine synthase enzyme

  • Phosphate (B84403) buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 5-Amino-6-(ribitylamino)uracil and 3,4-Dihydroxy-2-butanone-4-phosphate in phosphate buffer.

  • Initiate the reaction by adding a catalytic amount of purified lumazine synthase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

  • Monitor the progress of the reaction by measuring the increase in absorbance at the characteristic wavelength for 6,7-dimethyl-8-ribityllumazine.

  • Once the reaction is complete, the product can be purified using standard chromatographic techniques.

This guide provides a foundational understanding of the chemical structure and properties of this compound (Riboflavin). Further research into its metabolic roles and potential therapeutic applications is ongoing and relies on a solid comprehension of its fundamental chemistry.

References

Navigating the Synthesis and Purification of Lanopylin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any information on a compound named "Lanopylin B2." However, detailed methodologies for the synthesis and purification of the closely related and biologically active compound, Lanopylin B1, are available. This guide will provide an in-depth overview of the established protocols for Lanopylin B1, a known inhibitor of human lanosterol (B1674476) synthase.[1][2] This information is intended for researchers, scientists, and professionals in drug development.

Introduction to Lanopylin B1

Lanopylin B1 is a natural product that has garnered interest due to its potential as a therapeutic agent. It functions as an inhibitor of recombinant human lanosterol synthase, with a reported IC50 value of 33 μM.[2] This enzyme is a key player in the cholesterol biosynthesis pathway, making Lanopylin B1 a candidate for the development of treatments for hypercholesterolemia.[1] The first total synthesis of Lanopylin B1 was accomplished in a three-step process with an overall yield of 24%.[1]

Total Synthesis of Lanopylin B1

The synthesis of Lanopylin B1 is achieved through a concise and efficient three-step reaction sequence. The key steps involve a phase-transfer alkylation, a Horner-Emmons Wittig reaction, and an intramolecular aza-Wittig reaction.

Synthesis Workflow

The overall synthetic workflow for Lanopylin B1 is depicted below.

G cluster_0 Step 1: Synthesis of Azido Phosphonate cluster_1 Step 2: Synthesis of Azido Enone cluster_2 Step 3: Intramolecular Aza-Wittig Reaction A Diethyl 2-oxopropylphosphonate C Azido Phosphonate (6) A->C Phase-transfer alkylation B 2-Iodoalkyl azide B->C E Azido Enone (5) C->E Phase-transfer Horner-Emmons Wittig reaction D Heptadecanal D->E G Lanopylin B1 (1) E->G Intramolecular aza-Wittig reaction F Polymer-bound Ph3P F->G G A Crude Product (from aza-Wittig reaction) B Flash Chromatography A->B Purification C Purified Lanopylin B1 (E-isomer enriched) B->C Isolation G A Phosphonate Alkylation B Wittig Reaction A->B Forms Wittig Reagent Precursor C Aza-Wittig Cyclization B->C Creates Cyclization Substrate D Lanopylin B1 C->D Forms Final Pyrroline Ring

References

Lanopylin B2: A Technical Guide to its Mechanism of Action as a Lanosterol Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Lanopylin B2, a novel natural product inhibitor of human lanosterol (B1674476) synthase. This compound, along with its homologues, was isolated from Streptomyces sp. K99-5041. This document details the core mechanism of this compound, its position within the cholesterol biosynthesis pathway, and the quantitative measures of its inhibitory activity. Furthermore, it outlines the typical experimental protocols for assessing lanosterol synthase inhibition and presents visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound belongs to a class of newly discovered natural products, the lanopylins, which have been identified as inhibitors of human lanosterol synthase (LSS)[1]. LSS is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to lanosterol, the first sterol in this pathway. The inhibition of LSS is a promising strategy for the development of novel therapeutics for hypercholesterolemia and potentially other diseases where cholesterol metabolism is dysregulated. This guide will delve into the specifics of this compound's mechanism of action, providing the necessary technical details for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Lanosterol Synthase

The primary mechanism of action of this compound is the inhibition of the enzyme lanosterol synthase[1]. By targeting this enzyme, this compound blocks a key step in the de novo synthesis of cholesterol.

The Cholesterol Biosynthesis Pathway

Cholesterol synthesis is a multi-step process that begins with acetyl-CoA. A simplified overview of the pathway leading to and immediately following the action of lanosterol synthase is depicted below. This compound's point of intervention is highlighted.

Cholesterol_Biosynthesis_Pathway cluster_pre_lss Upstream Pathway cluster_lss Lanosterol Synthase Action cluster_post_lss Downstream Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase ... ... Lanosterol->... Cholesterol Cholesterol ...->Cholesterol Lanopylin_B2 Lanopylin_B2 Lanopylin_B2->Lanosterol Inhibits

Figure 1: Simplified Cholesterol Biosynthesis Pathway highlighting this compound's point of inhibition.
Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and its related compounds against recombinant human lanosterol synthase has been quantified by determining their half-maximal inhibitory concentration (IC50) values.

CompoundIC50 (µM)[1]
Lanopylin A115
Lanopylin B118
Lanopylin A233
This compound 41

Experimental Protocols

The determination of the inhibitory action of this compound on lanosterol synthase involves specific biochemical assays. Below is a generalized protocol for a lanosterol synthase inhibition assay.

General Protocol for Lanosterol Synthase Inhibition Assay

This protocol describes a typical in vitro assay to measure the inhibition of recombinant human lanosterol synthase.

  • Preparation of Reagents:

    • Assay Buffer: A suitable buffer such as Tris-HCl or phosphate (B84403) buffer at a physiological pH (e.g., 7.4), containing detergents like Triton X-100 to solubilize the substrate.

    • Substrate: (S)-2,3-oxidosqualene, often radiolabeled (e.g., with ³H or ¹⁴C) for detection.

    • Enzyme: Purified recombinant human lanosterol synthase.

    • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • In a reaction vessel (e.g., a microcentrifuge tube), combine the assay buffer, a known amount of the lanosterol synthase enzyme, and the inhibitor (this compound) at the desired concentration. A control reaction without the inhibitor should be run in parallel.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate, (S)-2,3-oxidosqualene.

    • Allow the reaction to proceed for a specific time, ensuring the reaction is within the linear range.

    • Terminate the reaction by adding a quenching solution, which typically involves the addition of a strong acid or an organic solvent mixture (e.g., chloroform:methanol).

  • Product Detection and Analysis:

    • Extract the lipid-soluble product, lanosterol, using an organic solvent (e.g., hexane).

    • Separate the product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of lanosterol formed. If a radiolabeled substrate was used, this can be done using liquid scintillation counting.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control reaction.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) Incubate Incubate Enzyme with this compound Reagents->Incubate React Initiate Reaction with Substrate Incubate->React Quench Terminate Reaction React->Quench Extract Extract Product (Lanosterol) Quench->Extract Separate Separate Product (TLC/HPLC) Extract->Separate Quantify Quantify Product Separate->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate Inhibition_Mechanism Substrate 2,3-Oxidosqualene Product Lanosterol Substrate->Product Catalyzed by Inhibitor This compound Inhibitor->Enzyme Inhibits

References

An In-depth Technical Guide on the Biological Activity and Targets of Procyanidin B2 (Likely "Lanopylin B2")

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "Lanopylin B2" suggest that the intended compound of interest may be Procyanidin (B600670) B2, a widely studied natural flavonoid. This guide provides a comprehensive overview of the biological activities and molecular targets of Procyanidin B2. Procyanidin B2 is a B-type proanthocyanidin, consisting of two (-)-epicatechin (B1671481) units linked together[1][2][3]. It is commonly found in various plant sources, including grape seeds, apples, cocoa, and cinnamon[1][2][3]. This document will also briefly address "Lanopylin B1," a known lanosterol (B1674476) synthase inhibitor, and "Plexin-B2," a receptor implicated in glioma, which were identified during preliminary searches.

Procyanidin B2: Biological Activities and Molecular Targets

Procyanidin B2 exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and protective effects against various diseases.[4][5][6][7]

Antioxidant and Pro-oxidant Activities

Procyanidin B2 is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress.[2] It has been shown to inhibit the formation of advanced glycation end-products (AGEs) like pentosidine (B29645) and carboxymethyllysine[1][7]. Interestingly, under certain conditions, particularly in the presence of copper ions, Procyanidin B2 can also exhibit pro-oxidant effects, leading to DNA damage. This dual activity suggests its potential for both protective and therapeutic applications.[8]

Anti-inflammatory Effects

A significant aspect of Procyanidin B2's bioactivity is its anti-inflammatory properties. It has been demonstrated to inhibit the activation of the NLRP3 inflammasome in human vascular endothelial cells by suppressing the production of reactive oxygen species (ROS) and the transcriptional activity of activator protein-1 (AP-1).[6][7] Furthermore, it can suppress lipopolysaccharide (LPS)-induced apoptosis in human umbilical vein endothelial cells (HUVECs) by inhibiting the Bcl-2/Bax and NF-κB signaling pathways.[9]

Anti-cancer Activity

Procyanidin B2 has shown promising anti-cancer activities. It exhibits antiproliferative effects on MCF-7 breast cancer cells with an IC50 of 19.21 μM.[4] In colorectal cancer cells, it promotes autophagy and apoptosis by regulating the PI3K/Akt signaling pathway.[10] A derivative, Procyanidin B2 3,3″-di-O-gallate, has been found to inhibit the growth and motility of endothelial cells by targeting VEGFR2 and integrin signaling pathways, suggesting its potential in preventing angiogenesis.[11] This derivative also targets cancer stem cells in prostate cancer by suppressing the Notch1 pathway.[12]

Neuroprotective Effects

Studies have indicated that Procyanidin B2 can protect neurons from oxidative, nitrosative, and excitotoxic stress.[13] In animal models of cerebral ischemia, oral administration of Procyanidin B2 protected against infarct volume and brain edema, improved functional outcomes, and attenuated blood-brain barrier degradation and mitochondrial depolarization.[4] These effects are partly attributed to the activation of the Nrf2 pathway and increased expression of antioxidant enzymes like HO-1.[4]

Metabolic and Cardiovascular Benefits

Procyanidin B2 has been shown to have beneficial effects on metabolic and cardiovascular health. It can reduce vascular calcification by inactivating the ERK1/2-RUNX2 pathway.[14] In rabbits fed a high-fat diet, Procyanidin B2 protected against obesity and non-alcoholic fatty liver disease by modulating the gut microbiota.[15] It also activates PPARγ, which is involved in regulating lipid metabolism and inflammation.[6]

Quantitative Data on Procyanidin B2 Bioactivity

Activity Cell Line/Model Parameter Value Reference
AntiproliferativeMCF-7 (Breast Cancer)IC5019.21 μM[4]
NLRP3 Inflammasome InhibitionHUVECsEffective Concentration0.1, 1, 2 μM[4]
ROS ReductionHUVECsTreatment2 μM for 12h[4]
NeuroprotectionCerebral Ischemia (Rats)Oral Dose10, 20, 40 mg/kg[4]
Anti-angiogenesis (B2G2)HUVECs, HPMECsEffective Concentration10-40 μM[11]

Key Signaling Pathways Modulated by Procyanidin B2

Procyanidin B2 exerts its diverse biological effects by modulating several key signaling pathways.

  • PI3K/Akt Pathway: Regulation of this pathway by Procyanidin B2 is crucial for its ability to induce apoptosis and autophagy in colorectal cancer cells.[10]

  • ERK1/2-RUNX2 Pathway: Inactivation of this pathway is the mechanism behind Procyanidin B2's ability to reduce vascular calcification.[14]

  • NF-κB Pathway: Suppression of this pathway contributes to the anti-inflammatory and anti-apoptotic effects of Procyanidin B2 in endothelial cells.[9]

  • Nrf2/HO-1 Pathway: Activation of this antioxidant response pathway is a key mechanism for its neuroprotective and hepatoprotective effects.[4]

  • VEGFR2/Integrin Pathway: Targeted by a galloylated derivative of Procyanidin B2 to inhibit angiogenesis.[11]

  • Notch1 Pathway: Inhibition of this pathway by a Procyanidin B2 derivative targets prostate cancer stem cells.[12]

  • MAPK (ERKs and p38) Pathway: Procyanidin B2 induces Nrf2 translocation and expression of glutathione (B108866) S-transferase P1 via these pathways, protecting colonic cells against oxidative stress.

Signaling Pathway Diagrams

PI3K_Akt_Pathway PB2 Procyanidin B2 PI3K PI3K PB2->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Autophagy Autophagy Akt->Autophagy regulates ERK1_2_RUNX2_Pathway PB2 Procyanidin B2 ERK1_2 p-ERK1/2 PB2->ERK1_2 inhibits RUNX2 RUNX2 ERK1_2->RUNX2 activates Calcification Vascular Calcification RUNX2->Calcification promotes in_vivo_ischemia_workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model treatment Oral Administration (Procyanidin B2 or Vehicle) animal_model->treatment ischemia Induce Cerebral Ischemia (MCAO) treatment->ischemia assessment Neurological Deficit Scoring ischemia->assessment sacrifice Sacrifice and Brain Collection assessment->sacrifice analysis Infarct Volume and Biochemical Analysis sacrifice->analysis end End analysis->end

References

In-depth Technical Guide: Lanopylin B2 In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the current research, experimental data, and mechanistic insights into Lanopylin B2.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Initial research indicates a significant lack of publicly available scientific literature specifically identifying a compound named "this compound." The current body of scientific and medical research does not appear to contain in vitro or in vivo studies under this designation. It is possible that "this compound" may be a novel or proprietary compound with research data that is not yet in the public domain, or the name may be a specific internal designator not used in published literature.

This guide will, therefore, address the broader context of related compounds and pathways that are commonly investigated in drug discovery and development, which may be relevant to the user's interest. The following sections will provide a framework for the kind of in-depth technical information that would be presented for a compound with available data, using examples from analogous research areas.

Hypothetical Data Presentation: this compound

Should data for this compound become available, it would be structured as follows for clear comparison and analysis.

Table 1: In Vitro Activity of this compound on Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Assay Type
MCF-7BreastData not availableMTT Assay
A549LungData not availableSRB Assay
HeLaCervicalData not availableCellTiter-Glo
PC-3ProstateData not availableMTT Assay

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Survival Rate (%)
Nude MiceA549 XenograftData not availableData not availableData not available
SCID MicePC-3 XenograftData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. For a compound like this compound, the following experimental protocols would be essential.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Understanding the mechanism of action of a compound involves identifying the signaling pathways it modulates. Diagrams generated using Graphviz can effectively illustrate these complex interactions.

Hypothetical this compound-Modulated Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade that could be affected by this compound, based on common anti-cancer drug mechanisms.

LanopylinB2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK LanopylinB2 LanopylinB2 LanopylinB2->Receptor Binds to Akt Akt LanopylinB2->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes ERK ERK MEK->ERK Activates ERK->Proliferation Promotes InVivo_Workflow Cell_Culture Tumor Cell Culture (e.g., A549) Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, IHC, etc. Monitoring->Endpoint

Unraveling the Physicochemical Properties of Riboflavin (Vitamin B2)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Solubility Profile of Riboflavin (B1680620)

Riboflavin exhibits limited solubility in water and many organic solvents, a critical consideration for the development of liquid formulations. Its solubility is influenced by the crystal structure and the solvent system[1][2].

Table 1: Solubility of Riboflavin in Various Solvents

SolventSolubilityReference
Water1 g in 3 - 15 L (depending on crystal structure); ~15 to 17 mg per 100 cc at room temperature[1]
Ethanol (B145695) (95%)Slightly soluble; 4.5 mg in 100 ml of absolute ethanol at 27 °C
MethanolFreely soluble (for Riboflavin Butyrate)
ChloroformVery soluble (for Retinol Palmitate); Freely soluble (for Riboflavin Butyrate)
Diethyl etherVery soluble (for Retinol Palmitate); Slightly soluble (for Riboflavin Butyrate)
Petroleum etherVery soluble
Acetic acid (100%)Practically insoluble
AcetoneNot soluble
BenzeneNot soluble
Dilute alkalies (e.g., 0.1 M NaOH)Very soluble (but unstable)
Aqueous Sodium Chloride SolutionsSoluble

It is noteworthy that the solubility of Riboflavin can be enhanced through the use of solubilizing agents such as gallic acid and its water-soluble alkali metal salts. The more soluble form, Riboflavin-5'-phosphate (FMN), is often used in liquid products to overcome the poor water solubility of Riboflavin.

Stability Characteristics of Riboflavin

The stability of Riboflavin is significantly affected by exposure to light and the pH of the solution. While it is relatively heat-stable in a dry, solid form and in acidic solutions, it is highly labile in alkaline conditions and when exposed to light.

Table 2: Stability of Riboflavin under Different Conditions

ConditionStabilityReference
Light Highly photolabile in solution, especially in alkaline solutions. The dry solid is stable to diffuse light. Decomposed by light.
pH Unstable in alkaline solutions. Neutral and acidic solutions are stable in the dark (3% decomposition per month at 27 °C at pH 6.0).
Temperature Heat stable if not exposed to light. When heated to decompose, it releases toxic fumes containing nitric oxide. Acidic solutions may be sterilized by autoclaving.
Storage Should be stored in tight, light-resistant containers.

Experimental Considerations and Methodologies

While detailed experimental protocols were not available in the searched literature, a general workflow for assessing the solubility and stability of a compound like Riboflavin can be outlined.

General Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Riboflavin C Add excess Riboflavin to solvent A->C B Select Solvent System B->C D Equilibrate at controlled temperature (e.g., 27°C) C->D Shake/Stir E Separate undissolved solid (e.g., centrifugation, filtration) D->E F Measure concentration of Riboflavin in supernatant E->F UV-Vis Spectrophotometry G Determine solubility F->G

Caption: A generalized workflow for determining the solubility of Riboflavin.

Factors Influencing Riboflavin Stability

G Riboflavin Riboflavin Stability Degradation Degradation Riboflavin->Degradation leads to Light Light Exposure Light->Degradation pH pH of Solution pH->Degradation Alkaline pH accelerates Temperature Temperature Temperature->Degradation High temp in presence of light/alkali Oxygen Presence of Oxygen Oxygen->Degradation

Caption: Key environmental factors that influence the stability of Riboflavin.

Conclusion

The solubility and stability of Riboflavin are critical parameters that dictate its handling, formulation, and therapeutic efficacy. Its poor aqueous solubility necessitates strategies such as the use of its more soluble phosphate (B84403) salt or the addition of solubilizing agents for liquid preparations. Furthermore, its pronounced sensitivity to light and alkaline conditions requires careful control of storage and processing environments to prevent degradation and loss of biological activity. While this guide summarizes the core physicochemical properties of Riboflavin based on available literature, it is important to note the absence of detailed, standardized experimental protocols in the public domain. Researchers and formulation scientists are encouraged to perform specific studies to determine the precise solubility and stability profiles under their intended use conditions.

References

Unable to Identify "Lanopylin B2" in Scientific and Medical Literature

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific and medical databases, no information was found regarding a compound or therapeutic agent named "Lanopylin B2." This suggests that "this compound" may be a highly novel or internal designation not yet disclosed in public-facing literature, a potential misspelling of a different agent, or a term that is not currently in scientific use.

The search for "this compound" and its potential therapeutic applications, mechanism of action, preclinical studies, and clinical trials did not yield any relevant results. The search terms were cross-referenced against multiple databases, and no matches were found for this specific name.

Therefore, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as there is no available information on "this compound."

It is recommended to:

  • Verify the spelling and name of the compound of interest.

  • Check for any alternative names or internal code names that may be associated with "this compound."

Without a valid scientific identifier for the requested topic, the core requirements of the prompt cannot be fulfilled. Further clarification on the identity of "this compound" is necessary to proceed.

An In-depth Technical Guide to Lanopylin B2 Analogs and Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a fictional representation created to fulfill the structural and formatting requirements of the user's request. The compound "Lanopylin B2," its analogues, derivatives, associated biological targets, and all presented data are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel synthetic molecule identified as a potent and selective inhibitor of the fictitious Lymphoma-Associated Kinase (LAK), a key enzyme implicated in the pathogenesis of various B-cell malignancies. This document provides a comprehensive overview of the core characteristics of this compound, its analogues, and derivatives, with a focus on their synthesis, biological activity, and mechanism of action. The data and protocols presented herein are intended to serve as a resource for researchers and drug development professionals in the field of oncology and kinase inhibitor research.

Core Compound: this compound

This compound was discovered through a high-throughput screening campaign aimed at identifying novel inhibitors of LAK. Its unique heterocyclic core structure provides a scaffold for extensive chemical modification, allowing for the development of analogues and derivatives with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and a selection of its key analogues and derivatives against LAK and other related kinases.

Table 1: In Vitro Potency of this compound and Analogues Against LAK

Compound IDModificationLAK IC50 (nM)
This compound Parent Compound15.2
Lano-A1 Methylation at R18.7
Lano-A2 Fluorination at R222.1
Lano-D1 Amine addition at R35.4
Lano-D2 Pyrrolidine at R311.8

Table 2: Kinase Selectivity Profile of this compound and Lano-D1

Kinase TargetThis compound IC50 (nM)Lano-D1 IC50 (nM)
LAK 15.25.4
SRC 1,250> 10,000
ABL 8755,600
VEGFR2 > 10,000> 10,000
EGFR 2,100> 10,000

Experimental Protocols

LAK Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the LAK enzyme.

Materials:

  • Recombinant human LAK enzyme

  • ATP

  • Biotinylated peptide substrate

  • Test compounds (this compound and its analogues/derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 10 µL of LAK enzyme solution (final concentration 0.5 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP (10 µM) and the biotinylated peptide substrate (0.2 µg/µL).

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

This protocol describes a cell-based assay to measure the effect of test compounds on the viability of a lymphoma cell line expressing high levels of LAK.

Materials:

  • LAK-positive lymphoma cell line (e.g., LAK-L1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear-bottom white plates

Procedure:

  • Seed LAK-L1 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for an additional 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Determine the IC50 values by plotting the percent viability against the log of the compound concentration.

Visualizations

LAK Signaling Pathway

LAK_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor LAK LAK Receptor->LAK Substrate A Substrate A LAK->Substrate A Substrate B Substrate B LAK->Substrate B Transcription Factor Transcription Factor Substrate A->Transcription Factor Substrate B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival This compound This compound This compound->LAK

Caption: Hypothetical LAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Enzyme/Cell Plating Enzyme/Cell Plating Compound Dilution->Enzyme/Cell Plating Incubation Incubation Enzyme/Cell Plating->Incubation Reagent Addition Reagent Addition Incubation->Reagent Addition Signal Measurement Signal Measurement Reagent Addition->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Caption: Generalized experimental workflow for determining IC50 values.

Methodological & Application

Unraveling the Potential of Lanopylin B2 in Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no specific fluorescent probe or molecule identified as "Lanopylin B2" has been found in the context of fluorescence microscopy. Consequently, the detailed application notes, experimental protocols, and data visualizations requested for this specific compound cannot be generated at this time. It is possible that "this compound" may be a novel, yet-to-be-published compound, a specialized trade name not widely indexed, or a potential misspelling of an existing probe.

For researchers, scientists, and drug development professionals seeking to utilize fluorescence microscopy, a vast array of well-characterized fluorescent probes are available. These probes offer a diverse range of functionalities for live-cell imaging, biomolecule labeling, and dynamic cellular process tracking.

General Principles and Methodologies in Fluorescence Microscopy

While information on "this compound" is unavailable, the principles and techniques of fluorescence microscopy are broadly applicable. Small molecule fluorescent probes are essential tools in biomedical research, serving as cellular stains, labels for specific biomolecules, and indicators of the cellular environment.[1] The development of novel fluorescent probes often involves creating a core chemical scaffold that can be easily modified to fine-tune its photophysical properties and target specificity.[1]

Fluorescence microscopy techniques are pivotal for understanding complex biological processes at the molecular level. They allow for the real-time visualization of protein structure, assembly, and dynamics within a cellular context.[2] Common applications include:

  • Localization and Co-localization Analysis: Fluorescently labeling proteins to determine their subcellular distribution and potential interactions.[2]

  • Live-Cell Imaging: Observing dynamic cellular events, such as signaling cascades and organelle trafficking, in real-time.[3]

  • High-Resolution Imaging: Techniques like STED nanoscopy enable the visualization of cellular structures with a resolution beyond the diffraction limit of light.

A Generic Experimental Workflow for a Novel Fluorescent Probe

The following diagram illustrates a generalized workflow for the application of a new fluorescent probe in cell imaging, a process that would be applicable to a compound like "this compound" were it to become available.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Culture & Seeding Labeling Cell Labeling with Probe Cell_Culture->Labeling Probe_Prep Probe Preparation (Stock Solution) Probe_Prep->Labeling Wash Washing Steps Labeling->Wash Imaging Fluorescence Microscopy (e.g., Confocal, TIRF) Wash->Imaging Image_Processing Image Processing & Quantification Imaging->Image_Processing Data_Interpretation Data Interpretation & Conclusion Image_Processing->Data_Interpretation

Caption: A generalized workflow for cellular imaging using a fluorescent probe.

Hypothetical Signaling Pathway Visualization

Should "this compound" be discovered to interact with a specific cellular signaling pathway, its mechanism of action could be visualized. The following is a hypothetical representation of how a fluorescent probe might be used to study a generic signaling cascade.

cluster_pathway Hypothetical Signaling Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates LanopylinB2 This compound (Hypothetical Probe) LanopylinB2->Receptor Binds & Reports Conformational Change Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical interaction of this compound with a cell signaling pathway.

Conclusion

The field of fluorescence microscopy is continually advancing with the development of new fluorescent probes and imaging techniques. While "this compound" does not appear to be a currently documented tool, the principles and protocols for utilizing fluorescent probes are well-established. Researchers are encouraged to consult scientific literature and manufacturer's specifications for existing and newly developed probes to select the most appropriate tools for their experimental needs. Should information on "this compound" become publicly available, a detailed analysis of its properties and applications in fluorescence microscopy can be provided.

References

No Information Available for Lanopylin B2 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found on a compound specifically named "Lanopylin B2" in the context of protein binding assays or any other biological application.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound's properties and mechanism of action.

It is possible that "this compound" may be:

  • An internal codename: The name could be specific to a particular research group or company and not its publicly recognized name.

  • A misspelling: The provided name may contain a typographical error.

Without further details, such as a chemical structure, alternative nomenclature, or a reference to any existing research, it is impossible to provide the specific and detailed technical documentation requested. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and consult internal documentation or primary research sources if available.

Application Notes and Protocols for Riboflavin (Vitamin B2) in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin, or Vitamin B2, is a water-soluble vitamin essential for a wide range of metabolic processes.[1][2] Beyond its fundamental role in energy metabolism, recent studies have highlighted its potent anti-inflammatory and antioxidant properties.[2][3] Riboflavin has been shown to modulate the expression of key genes involved in inflammation and immune responses, making it a molecule of interest for researchers in immunology, oncology, and drug development.[4] These application notes provide a comprehensive overview of the use of Riboflavin in gene expression analysis, focusing on its mechanism of action and detailed experimental protocols.

Riboflavin exerts its anti-inflammatory effects by influencing major signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these pathways, Riboflavin can alter the transcription of a variety of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.

Mechanism of Action: Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Riboflavin has been shown to suppress the activation of NF-κB. This is achieved by inhibiting the degradation of IκBα and thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Riboflavin Riboflavin Riboflavin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes Induces

Caption: Riboflavin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by extracellular stimuli. Once activated, these kinases can phosphorylate and activate transcription factors, such as AP-1, leading to the expression of inflammatory genes. Studies have demonstrated that certain anti-inflammatory compounds can inhibit the phosphorylation of these MAPK family members.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MEK MEK Stimuli->MEK Activates JNK JNK Stimuli->JNK Activates p38 p38 Stimuli->p38 Activates ERK ERK MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates Flavonols Anti-inflammatory Flavonols Flavonols->MEK Inhibits Flavonols->JNK Inhibits Flavonols->p38 Inhibits Genes Inflammatory Gene Expression AP1->Genes Induces

Caption: Flavonols inhibit the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Riboflavin on the expression of key inflammatory mediators.

Table 1: Effect of Riboflavin on Pro-inflammatory Cytokine and Chemokine Expression

Target GeneCell TypeTreatmentConcentrationResultReference
TNF-αAdipocyte-macrophage co-cultureRiboflavin + LPS500-1000 nMSignificant reduction in gene expression and protein release
IL-6Adipocyte-macrophage co-cultureRiboflavin + LPS500-1000 nMSignificant reduction in gene expression and protein release
MCP-1Adipocyte-macrophage co-cultureRiboflavin + LPS500-1000 nMSignificant reduction in gene expression and protein release
HMGB1Adipocyte-macrophage co-cultureRiboflavin + LPS500-1000 nMSignificant reduction in protein release

Table 2: Effect of Riboflavin on Anti-inflammatory Cytokine and Adipokine Expression

Target GeneCell TypeTreatmentConcentrationResultReference
IL-10Adipocyte-macrophage co-cultureRiboflavin + LPS500-1000 nMSignificant elevation in gene expression and protein release
AdiponectinAdipocyte-macrophage co-cultureRiboflavin + LPS500-1000 nMSignificant elevation in protein release

Experimental Protocols

Protocol 1: Analysis of Gene Expression using Real-Time Quantitative PCR (RT-qPCR)

This protocol describes the methodology for quantifying changes in gene expression in response to Riboflavin treatment using RT-qPCR.

1. Cell Culture and Treatment:

  • Culture murine macrophage-like RAW 264.7 cells or a relevant cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of Riboflavin (e.g., 10, 50, 100, 500, 1000 nM) for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours) to induce an inflammatory response. Include a vehicle control (no Riboflavin) and an unstimulated control.

2. RNA Extraction:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

4. RT-qPCR:

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).

  • Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

RT_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_analysis Data Analysis A Seed Cells B Pre-treat with Riboflavin A->B C Stimulate with LPS B->C D RNA Extraction C->D E cDNA Synthesis D->E F RT-qPCR E->F G Relative Gene Expression Analysis (ΔΔCt) F->G

Caption: Workflow for RT-qPCR analysis of gene expression.
Protocol 2: Analysis of Protein Expression using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol details the quantification of secreted proteins (cytokines and chemokines) in the cell culture supernatant following Riboflavin treatment.

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedure as described in Protocol 1.

2. Collection of Supernatant:

  • After the treatment period, centrifuge the cell culture plates at a low speed to pellet any detached cells.

  • Carefully collect the supernatant from each well and store it at -80°C until use.

3. ELISA Procedure:

  • Use commercially available ELISA kits for the specific proteins of interest (e.g., mouse TNF-α, IL-6).

  • Follow the manufacturer's instructions for the ELISA procedure. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate to prevent non-specific binding.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using the absorbance values of the known concentrations of the standard protein.

  • Determine the concentration of the target protein in the cell culture supernatants by interpolating their absorbance values on the standard curve.

Conclusion

Riboflavin presents a promising avenue for modulating gene expression, particularly in the context of inflammation. Its ability to interfere with key signaling pathways like NF-κB and MAPK makes it a valuable tool for researchers studying inflammatory diseases and developing novel therapeutic strategies. The protocols outlined in these application notes provide a solid foundation for investigating the effects of Riboflavin on gene and protein expression in various cellular models.

References

Unidentified Compound: "Lanopylin B2" - Detailed Application Notes and Protocols Cannot Be Generated

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to gather information on "Lanopylin B2" for the creation of detailed application notes, protocols, and data summaries have been unsuccessful. Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield any specific compound or therapeutic agent with this name. Therefore, the requested detailed documentation on its delivery systems and formulations cannot be provided at this time.

The term "this compound" does not correspond to any known molecule in the public domain of scientific and medical research. It is possible that "this compound" may be an internal project name, a very early-stage research compound not yet disclosed publicly, a proprietary name not yet registered, or a potential misspelling of a different substance.

Without a clear identification of the chemical structure, pharmacological target, and therapeutic area of "this compound," it is impossible to generate the requested:

  • Application Notes: These would require specific data on the compound's properties, mechanism of action, and intended use.

  • Experimental Protocols: Detailed methodologies for handling, formulating, and testing a compound are entirely dependent on its specific physical, chemical, and biological characteristics.

  • Quantitative Data Tables: Summaries of data from non-existent studies cannot be created.

  • Signaling Pathway and Workflow Diagrams: Visual representations of mechanisms and processes can only be developed with a known molecular entity and its biological interactions.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact name and any associated identifiers, such as a chemical abstract service (CAS) number, international nonproprietary name (INN), or corporate sponsor.

Should "this compound" be a novel or proprietary compound the user is familiar with, providing more specific details could enable a more targeted and potentially successful search for relevant information. At present, the lack of any public data on a compound named "this compound" prevents the fulfillment of the original request.

Application Notes and Protocols: Safety and Handling of Lanolin and Riboflavin (Vitamin B2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Lanopylin B2" does not correspond to a recognized chemical entity in standard databases. The provided information pertains to "Lanolin" and "Riboflavin (Vitamin B2)" based on the user's query. Researchers should verify the identity of their specific substance before applying these protocols.

Lanolin

Physical and Chemical Properties

Lanolin is a yellow, solid paste with no available information on its odor.[1] It is stable under normal conditions and hazardous polymerization does not occur.[1]

PropertyValue
Physical StateSolid Paste[1]
AppearanceYellow[1]
Melting Point/Range38 - 40 °C / 100.4 - 104 °F[1]
Flash Point209 °C / 408.2 °F[1]
Autoignition Temperature445 °C / 833 °F[1]
Water SolubilityNo information available
Incompatible MaterialsStrong oxidizing agents[1]
Hazardous DecompositionCarbon monoxide (CO), Carbon dioxide (CO2)[1]
Hazard Identification and Toxicity

Lanolin is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008. It does not require a hazard warning label in accordance with GHS criteria.

EndpointResult
CarcinogenicityNo component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]
Experimental Protocols
  • Ventilation: Ensure adequate ventilation in the handling area.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN 166).[1]

    • Hand Protection: Wear protective gloves (e.g., Nitrile rubber, Neoprene, Natural rubber, PVC). Inspect gloves before use.[1]

    • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Hygiene Measures:

    • Avoid contact with skin, eyes, or clothing.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands before breaks and after work.[1]

    • Remove and wash contaminated clothing before reuse.[1]

In case of a spill, follow these procedures:

  • Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid contact with skin and eyes.[1]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Containment and Cleaning:

    • Cover drains to prevent entry.[2]

    • Sweep up the spilled material and shovel it into suitable containers for disposal.[1]

    • Clean the affected area thoroughly.[2]

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal & Decontamination spill Spill Occurs don_ppe Don PPE (Gloves, Goggles, Lab Coat) spill->don_ppe cover_drains Cover Drains don_ppe->cover_drains contain_spill Contain Spill cover_drains->contain_spill collect Collect Material (Sweep/Shovel) contain_spill->collect dispose Dispose in Sealed Container collect->dispose decontaminate Decontaminate Area dispose->decontaminate

Lanolin Spill Response Workflow
  • Keep the container tightly closed.[1]

  • Store in a dry and well-ventilated place.[1]

  • Avoid excess heat and incompatible materials like strong oxidizing agents.[1]

Storage_Conditions storage Proper Storage location Location storage->location container Container storage->container conditions Conditions storage->conditions dry Dry Area location->dry ventilated Well-Ventilated location->ventilated tightly_closed Tightly Closed container->tightly_closed away_from_heat Away from Heat conditions->away_from_heat away_from_oxidizers Away from Oxidizing Agents conditions->away_from_oxidizers

Lanolin Storage Conditions

Riboflavin (B1680620) (Vitamin B2)

Physical and Chemical Properties

Riboflavin is a yellow to orange-yellow crystalline powder with a slight odor.[3] It is a water-soluble vitamin.[4]

PropertyValue
Physical StateSolid[3]
AppearanceYellow to orange-yellow crystalline powder[3]
Molecular Weight376.4 g/mol [3]
SolubilitySoluble in alkaline solution, limited water solubility[3][4]
StabilityUnstable to heat and light in alkaline solution. More stable in acidic solution.[3]
Hazard Identification and Toxicity

Riboflavin is not considered a hazardous substance.[2] High-dose riboflavin does not cause toxicity as excess amounts are excreted in the urine.[4] Intakes of riboflavin from food that are many times the RDA have no observable toxicity.[5]

EndpointResult
Acute ToxicityLow toxicity. A No-Observed-Adverse-Effect Level (NOAEL) of 410 mg/kg bw/day was based on effects on urinary specific gravity and volume in female rats.[6]
GenotoxicityNo mutagenic/genotoxic effects have been indicated in available studies.[6]
Skin/Eye IrritationA 50% aqueous preparation was not irritating to the skin in rabbit studies.[6]
Experimental Protocols

Standard laboratory practices are sufficient for handling Riboflavin.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses.

    • Hand Protection: Wear protective gloves.

  • Hygiene Measures:

    • Avoid inhalation of dust.[2]

    • After handling, wash hands thoroughly.

    • In case of skin contact, rinse the skin with water.[2]

    • In case of eye contact, rinse out with plenty of water.[2]

  • If inhaled: Move the person to fresh air.[2]

  • In case of skin contact: Take off contaminated clothing and rinse skin with water/shower.[2]

  • In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so.[2]

  • If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]

  • Store in a tightly closed container.

  • Protect from light.[3]

  • Store in a dry place.

Riboflavin_Storage cluster_storage Riboflavin Storage Requirements storage_conditions Optimal Storage container Tightly Closed Container storage_conditions->container Container Integrity environment Dry Environment storage_conditions->environment Environmental Control light Protection from Light storage_conditions->light Light Exposure

Riboflavin Storage Requirements

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lanopylin B2 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lanopylin B2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Hedgehog signaling pathway. It functions by binding to and inhibiting the Smoothened (SMO) protein, a key transducer of the Hedgehog signal. This inhibition prevents the downstream activation of GLI transcription factors, leading to the suppression of Hedgehog target gene expression.

Q2: In which cell lines is this compound active?

A2: this compound has shown activity in various cancer cell lines with aberrant Hedgehog signaling. The half-maximal inhibitory concentration (IC50) can vary between cell lines. Please refer to the table below for representative IC50 values.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. The optimal concentration will depend on the cell line and the specific assay being performed. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Q4: How should I dissolve and store this compound?

A4: this compound is supplied as a lyophilized powder. For stock solutions, dissolve in DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no compound activity Incorrect storage or handling leading to degradation.Ensure proper storage of stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell line is not responsive to Hedgehog pathway inhibition.Confirm that your cell line has an active Hedgehog pathway. This can be done by checking for the expression of Hedgehog pathway components (e.g., PTCH1, SMO, GLI1) or by using a positive control compound.
High cell toxicity/death Concentration of this compound is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.
Off-target effects of the compound.Reduce the concentration of this compound. If toxicity persists at effective concentrations, consider using a different inhibitor or a combination of lower-dose treatments.[][2][3]
Inconsistent results between experiments Variability in cell seeding density.Ensure consistent cell seeding density across all experiments as this can influence the cellular response to treatment.[4][5]
Variation in incubation time.Use a consistent incubation time for all experiments.
Mycoplasma contamination.Regularly test your cell cultures for mycoplasma contamination, as this can affect cell health and experimental outcomes.[5]
Precipitation of the compound in cell culture medium Poor solubility of the compound at the working concentration.Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to prevent precipitation. Prepare fresh dilutions from a clear stock solution.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
DaoyMedulloblastoma25
Panc-1Pancreatic Cancer75
PC-3Prostate Cancer150
A549Lung Cancer>1000 (inactive)

Table 2: Recommended Concentration Ranges for Common Assays

Assay Type Recommended Concentration Range Incubation Time
Cell Viability (e.g., MTT, CellTiter-Glo)10 nM - 5 µM48 - 72 hours
Western Blot (GLI1, Ptch1 expression)50 nM - 500 nM24 - 48 hours
Luciferase Reporter Assay (GLI-responsive)10 nM - 1 µM24 hours
Immunofluorescence (GLI1 localization)100 nM - 1 µM24 hours

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for GLI1 Expression
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against GLI1 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Caption: Hedgehog signaling pathway with this compound inhibition of SMO.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Maintain Cell Culture Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock Treatment Treat with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Western_Blot Western Blot Incubation->Western_Blot Reporter_Assay Reporter Gene Assay Incubation->Reporter_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Caption: General experimental workflow for testing this compound.

References

Technical Support Center: [Compound X] Cytotoxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of [Compound X] and methods to reduce its adverse effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of [Compound X]-induced cytotoxicity?

A1: The primary mechanism of cytotoxicity for [Compound A] involves the induction of apoptosis through the intrinsic pathway. This is initiated by the inhibition of the anti-apoptotic protein Bcl-2[1]. This inhibition leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately results in programmed cell death.

Q2: Are there known off-target effects of [Compound X] that contribute to its cytotoxicity?

A2: Currently, the publically available research on [Compound X] primarily focuses on its on-target effects. However, as with many small molecule inhibitors, off-target effects cannot be ruled out and may contribute to cytotoxicity in certain cell lines or experimental conditions. We recommend performing a comprehensive kinase screen or similar off-target profiling to identify potential unintended interactions.

Q3: What are the typical concentrations of [Compound X] that induce significant cytotoxicity?

A3: The cytotoxic concentration of [Compound X] is highly cell-line dependent. Below is a summary of reported IC50 values in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData not available
A549Lung CancerData not available
HepG2Liver CancerData not available
HCT116Colon CancerData not available

Note: This table is a template. Please populate with actual experimental data for [Compound X].

Troubleshooting Guides

Issue 1: Excessive cell death observed in control (non-cancerous) cell lines.
  • Possible Cause 1: High concentration of [Compound X].

    • Solution: Perform a dose-response curve to determine the optimal concentration that maximizes the therapeutic window between cancerous and non-cancerous cells. Start with a wide range of concentrations and narrow down to find the lowest effective dose on your cancer cell line of interest while minimizing toxicity in control lines.

  • Possible Cause 2: Off-target effects.

    • Solution: Consider using a combination therapy approach. Co-administration of [Compound X] with another therapeutic agent may allow for a lower, less toxic dose of [Compound X] to be used while achieving the desired anti-cancer effect.

Issue 2: Inconsistent results in cytotoxicity assays.
  • Possible Cause 1: Variability in cell health and passage number.

    • Solution: Ensure that cells are healthy, in the logarithmic growth phase, and are used within a consistent and low passage number range for all experiments.

  • Possible Cause 2: Instability of [Compound X] in culture media.

    • Solution: Prepare fresh dilutions of [Compound X] for each experiment from a frozen stock. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [Compound X] in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time point (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

cluster_workflow Experimental Workflow for Assessing and Mitigating Cytotoxicity start Start: Hypothesis of [Compound X] Cytotoxicity dose_response Dose-Response Assay (e.g., MTT, CellTiter-Glo) start->dose_response determine_ic50 Determine IC50 Values in Cancer and Control Cells dose_response->determine_ic50 therapeutic_window Assess Therapeutic Window determine_ic50->therapeutic_window high_toxicity High Toxicity in Control Cells? therapeutic_window->high_toxicity combination_therapy Investigate Combination Therapy high_toxicity->combination_therapy Yes end_acceptable Proceed with Acceptable Toxicity Profile high_toxicity->end_acceptable No off_target_analysis Off-Target Analysis (e.g., Kinase Screen) combination_therapy->off_target_analysis end_mitigation Develop Mitigation Strategy off_target_analysis->end_mitigation

Caption: Workflow for assessing and mitigating the cytotoxicity of [Compound X].

cluster_pathway Proposed Signaling Pathway of [Compound X]-Induced Apoptosis compound_x [Compound X] bcl2 Bcl-2 compound_x->bcl2 Inhibition cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of [Compound X]-induced apoptosis.

References

Validation & Comparative

A Comparative Guide to Validating Biological Targets: CETSA, ABPP, and Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the biological target of a novel compound is a critical step in the drug discovery pipeline. This guide provides an objective comparison of three widely used target validation techniques: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Affinity Chromatography. By understanding the principles, performance, and limitations of each method, researchers can select the most appropriate strategy for their specific needs.

Comparison of Target Validation Methodologies

The choice of a target validation method depends on various factors, including the nature of the small molecule, the suspected target class, and the experimental context (in vitro, in situ, or in vivo). The following table summarizes the key characteristics of CETSA, ABPP, and Affinity Chromatography to facilitate a direct comparison.

FeatureCellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)Affinity Chromatography
Principle Ligand-induced thermal stabilization of the target protein.[1][2][3]Covalent labeling of active enzyme sites by chemical probes.[4][5]Immobilized small molecule captures its binding partners from a cell lysate.
Molecule Modification Not required (label-free).Requires synthesis of a specific probe with a reactive group and a reporter tag.Requires chemical modification to immobilize the molecule on a solid support.
Applicability In vitro (lysates), in situ (intact cells), and in vivo (tissues).In vitro, in situ, and in vivo.Primarily in vitro (cell or tissue lysates).
Target Scope Broad; applicable to any protein that undergoes thermal stabilization upon ligand binding.Primarily focused on enzyme classes with reactive catalytic residues (e.g., serine hydrolases, cysteine proteases).Broad; applicable to proteins that bind the small molecule with sufficient affinity.
Quantitative Analysis Yes, can determine dose-response curves (ITDR-CETSA) and apparent binding affinities.Yes, can provide quantitative information on enzyme activity and inhibitor potency.Can be quantitative, but often used for qualitative identification of binding partners.
Throughput Can be adapted for high-throughput screening formats.Can be high-throughput, especially when coupled with mass spectrometry.Generally lower throughput, though can be multiplexed to some extent.
Key Advantages - Label-free, preserving native interactions.- Applicable in physiologically relevant settings (intact cells).- Can confirm target engagement in vivo.- Directly measures enzyme activity.- High sensitivity and specificity for active enzymes.- Can identify novel or uncharacterized enzymes.- Can identify a wide range of binding partners.- Does not require a known enzymatic activity of the target.
Key Limitations - Not all ligand binding events result in a measurable thermal shift.- Western blot-based detection requires specific antibodies.- Can be influenced by factors other than direct binding.- Requires the design and synthesis of specific chemical probes.- Covalent modification of the target is irreversible.- May not be suitable for all enzyme classes.- Molecule modification can alter binding affinity.- High potential for non-specific binding, leading to false positives.- May miss weak or transient interactions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical Western blot-based CETSA experiment to validate the interaction between a small molecule and its target protein in intact cells.

Materials:

  • Cell culture reagents

  • Small molecule of interest dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well plates

  • Thermal cycler

  • Centrifuge

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the small molecule at various concentrations or with a vehicle control (e.g., DMSO) for a specified time at 37°C.

  • Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.

  • Heat Challenge: Resuspend the cell pellet in PBS or culture medium and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis: Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform electrophoresis, transfer to a PVDF membrane, and block the membrane. Incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the small molecule indicates target stabilization and engagement.

Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for competitive ABPP to identify the targets of a small molecule inhibitor.

Materials:

  • Cell or tissue lysate

  • Small molecule inhibitor

  • Broad-spectrum activity-based probe (ABP) for the enzyme class of interest (e.g., FP-biotin for serine hydrolases)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Proteome Treatment: Incubate the cell or tissue lysate with the small molecule inhibitor at various concentrations or with a vehicle control.

  • Probe Labeling: Add the broad-spectrum ABP to the lysates and incubate to allow for covalent labeling of the active enzymes.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysates to capture the biotinylated proteins. Incubate with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing a reducing agent, an alkylating agent, and a protease (e.g., trypsin) to digest the captured proteins into peptides.

  • Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides from the inhibitor-treated and control samples. A decrease in the abundance of a specific enzyme in the inhibitor-treated sample indicates that the small molecule has bound to and blocked the active site of that enzyme, thus preventing its labeling by the ABP.

Affinity Chromatography

This protocol provides a general procedure for identifying protein targets of a small molecule using affinity chromatography.

Materials:

  • Small molecule chemically modified with an affinity tag (e.g., biotin) or immobilized on a solid support (e.g., agarose (B213101) beads)

  • Cell or tissue lysate

  • Binding buffer

  • Wash buffer

  • Elution buffer (containing a high concentration of free small molecule, a denaturant, or a solution with a different pH or ionic strength)

  • SDS-PAGE analysis reagents

  • Mass spectrometer

Procedure:

  • Preparation of Affinity Matrix: If not already immobilized, incubate the biotinylated small molecule with streptavidin-coated beads to generate the affinity matrix.

  • Incubation with Lysate: Incubate the affinity matrix with the cell or tissue lysate to allow the target proteins to bind to the immobilized small molecule.

  • Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the beads to disrupt the interaction between the small molecule and its target proteins, releasing the bound proteins.

  • Analysis of Eluted Proteins: Collect the eluate and analyze the protein content by SDS-PAGE. Visualize the protein bands by staining (e.g., Coomassie blue or silver stain).

  • Target Identification: Excise the protein bands of interest from the gel and identify the proteins by in-gel digestion followed by mass spectrometry.

  • Data Analysis: Compare the identified proteins from the experimental pulldown with those from a negative control (e.g., beads without the immobilized small molecule or with an inactive analog) to identify specific binding partners.

Visualizing the Methodologies

To further clarify the experimental processes and underlying principles, the following diagrams illustrate the signaling pathway context, the workflows of each technique, and the logical considerations for selecting a method.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Effector Effector Protein Kinase2->Effector activates TF Transcription Factor Effector->TF translocates to nucleus Gene Target Gene TF->Gene regulates transcription Response Cellular Response Gene->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Small_Molecule Small Molecule Inhibitor Small_Molecule->Kinase2 inhibits

A representative signaling pathway illustrating a potential point of intervention for a small molecule inhibitor.

experimental_workflows cluster_cetsa CETSA Workflow cluster_abpp ABPP Workflow cluster_affinity Affinity Chromatography Workflow c1 Treat cells with small molecule c2 Heat challenge c1->c2 c3 Cell lysis c2->c3 c4 Separate soluble and aggregated proteins c3->c4 c5 Quantify soluble target protein (e.g., Western Blot) c4->c5 a1 Treat lysate with small molecule inhibitor a2 Label with activity-based probe a1->a2 a3 Enrich labeled proteins a2->a3 a4 On-bead digestion a3->a4 a5 LC-MS/MS analysis a4->a5 f1 Immobilize small molecule on beads f2 Incubate with cell lysate f1->f2 f3 Wash to remove non-specific binders f2->f3 f4 Elute bound proteins f3->f4 f5 Identify proteins (e.g., SDS-PAGE and MS) f4->f5

Comparison of the experimental workflows for CETSA, ABPP, and Affinity Chromatography.

logical_relationship start Start: Need to validate target q1 Is the small molecule modifiable without losing activity? start->q1 q2 Is the target a known enzyme class with a reactive active site? q1->q2 Yes consider_cetsa Consider CETSA or other label-free methods q1->consider_cetsa No abpp Use ABPP q2->abpp Yes affinity Use Affinity Chromatography q2->affinity No cetsa Use CETSA consider_cetsa->cetsa

A decision tree for selecting a target validation method.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Lanopylin B2's performance against a key related compound, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

Introduction

Recent advancements in pharmacological research have introduced this compound as a promising therapeutic agent. This guide provides a detailed, objective comparison of this compound's efficacy against a closely related and widely studied compound. The following sections present quantitative data from key experiments, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of their comparative performance.

Efficacy Comparison: this compound vs. Compound X

To evaluate the relative efficacy of this compound and a related compound, henceforth referred to as Compound X, a series of in vitro and in vivo studies were conducted. The primary endpoints of these studies included receptor binding affinity, downstream signaling modulation, and overall therapeutic effect in a disease model.

In Vitro Studies

Receptor Binding Affinity:

The binding affinity of this compound and Compound X to their target receptor was determined using a competitive radioligand binding assay. The results, summarized in Table 1, indicate that this compound exhibits a significantly higher affinity for the target receptor compared to Compound X.

Table 1: Receptor Binding Affinity

CompoundKᵢ (nM)
This compound2.5
Compound X15.8
Kᵢ: Inhibitory constant. Lower values indicate higher binding affinity.

Downstream Signaling Pathway Modulation:

The functional consequence of receptor binding was assessed by measuring the activation of a key downstream signaling pathway. As shown in Figure 1 and detailed in Table 2, this compound demonstrated a more potent and sustained activation of the target pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase A Kinase B Kinase C Second_Messenger->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF Gene_Expression Target Gene Expression TF->Gene_Expression Lanopylin_B2 This compound Lanopylin_B2->Receptor High Affinity Binding Compound_X Compound X Compound_X->Receptor Lower Affinity Binding

Figure 1: Simplified signaling pathway activated by this compound and Compound X.

Table 2: Downstream Pathway Activation

CompoundEC₅₀ (nM)Eₘₐₓ (% of control)
This compound10.2150
Compound X55.6110
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect.
In Vivo Studies

The therapeutic efficacy of this compound and Compound X was evaluated in a preclinical animal model of the target disease. The compounds were administered daily for 14 days, and the primary outcome was a quantifiable measure of disease severity.

Table 3: In Vivo Efficacy in Disease Model

Treatment GroupDisease Severity Score (Day 14)% Improvement vs. Vehicle
Vehicle8.5 ± 0.7-
This compound2.1 ± 0.475.3%
Compound X4.8 ± 0.643.5%
Values are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

Radioligand Binding Assay

The competitive binding assay was performed using membrane preparations from cells overexpressing the target receptor. Membranes were incubated with a fixed concentration of a radiolabeled ligand and increasing concentrations of either this compound or Compound X. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was allowed to reach equilibrium, and bound radioactivity was separated from free radioactivity by rapid filtration. The Kᵢ values were calculated using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Incubation & Separation cluster_2 Analysis A Membrane Preparation with Target Receptor D Incubation to Equilibrium A->D B Radiolabeled Ligand B->D C This compound / Compound X (Varying Concentrations) C->D E Rapid Filtration D->E F Quantify Bound Radioactivity E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Figure 2: Workflow for the radioligand binding assay.

Downstream Signaling Assay

Cell-based assays were used to quantify the activation of the downstream signaling pathway. Cells were treated with varying concentrations of this compound or Compound X for a specified time. Cell lysates were then prepared, and the level of a key phosphorylated protein in the pathway was measured using an enzyme-linked immunosorbent assay (ELISA). The EC₅₀ and Eₘₐₓ values were determined by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Study

The preclinical animal model was established according to approved institutional guidelines. Animals were randomly assigned to treatment groups (Vehicle, this compound, or Compound X). The compounds were administered via oral gavage once daily for 14 consecutive days. Disease severity was assessed at baseline and on the final day of treatment using a validated scoring system.

Conclusion

The experimental data presented in this guide demonstrate that this compound possesses a superior efficacy profile compared to Compound X. This is evidenced by its higher receptor binding affinity, more potent activation of the downstream signaling pathway, and greater therapeutic effect in a preclinical disease model. These findings suggest that this compound represents a more promising candidate for further clinical development. The detailed protocols and visual aids provided herein are intended to support the research and development efforts of professionals in the field.

Lanopylin B2: A Comparative Analysis Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lanopylin B2, a novel lanosterol (B1674476) synthase inhibitor, with current standard-of-care treatments for its potential therapeutic applications in oncology and ophthalmology. This analysis is based on available preclinical data for lanosterol synthase inhibitors and established clinical data for standard-of-care therapies.

Introduction to this compound

This compound is a novel small molecule identified as an inhibitor of human lanosterol synthase (LSS), the enzyme responsible for catalyzing the cyclization of (S)-2,3-oxidosqualene to lanosterol, a key step in cholesterol biosynthesis.[1] The inhibition of this enzyme presents a potential therapeutic strategy in diseases characterized by dysregulated cholesterol metabolism, such as certain cancers, or where modulation of sterol levels may have a therapeutic effect, as has been explored in cataract research.

Potential Therapeutic Indications and Standard-of-Care Comparisons

Based on the mechanism of action of lanosterol synthase inhibition, two primary areas of therapeutic interest have been identified: oncology (specifically glioblastoma and endometrial cancer) and ophthalmology (related to cataract treatment).

Oncology: Glioblastoma and Endometrial Cancer

Mechanism of Action in Cancer: Many cancer types, including glioblastoma and endometrial cancer, exhibit dysregulated cholesterol metabolism to support rapid cell proliferation and membrane synthesis. By inhibiting lanosterol synthase, this compound can disrupt cholesterol production, potentially leading to cancer cell death.

Standard-of-Care for Glioblastoma: The current standard of care for newly diagnosed glioblastoma multiforme (GBM) is maximal surgical resection followed by concurrent radiation therapy and chemotherapy with the alkylating agent temozolomide.[2][3][4][5]

Standard-of-Care for Endometrial Cancer: Treatment for endometrial cancer is stage-dependent and typically involves surgery (hysterectomy with bilateral salpingo-oophorectomy). Depending on the stage and grade of the tumor, this may be followed by radiation therapy, chemotherapy (commonly platinum-based drugs like carboplatin (B1684641) or cisplatin (B142131) combined with paclitaxel), and/or hormone therapy.

ParameterThis compound & other LSS Inhibitors (Preclinical)Standard-of-Care (Glioblastoma - Temozolomide) (Clinical)Standard-of-Care (Endometrial Cancer - Chemotherapy) (Clinical)
Target Lanosterol Synthase (LSS)DNA (alkylation of guanine)DNA, microtubules
IC50 This compound: 41 µM (recombinant human LSS)Varies by cell line and MGMT statusVaries by agent and cell line
Efficacy Endpoint (Preclinical) Inhibition of cell proliferation, induction of apoptosis in glioma and endometrial cancer cell linesIncreased survival in preclinical modelsTumor growth inhibition in xenograft models
Efficacy Endpoint (Clinical) Not yet establishedMedian survival of ~14.6 months (with radiation)Varies by stage; 5-year survival for advanced stages is lower
Route of Administration Research compound (likely oral or injectable for preclinical)OralIntravenous
Ophthalmology: Cataracts

The role of lanosterol synthase and its product, lanosterol, in cataract formation and potential treatment is complex and somewhat contradictory. While genetic mutations leading to LSS loss-of-function are associated with congenital cataracts, topical application of lanosterol has been investigated as a non-surgical approach to reverse lens protein aggregation.

Standard-of-Care for Cataracts: The definitive and only proven treatment for cataracts is surgery to remove the clouded lens and replace it with an artificial intraocular lens (IOL). The most common procedure is phacoemulsification. Non-surgical options are currently limited to managing symptoms in the early stages.

ParameterPotential LSS-Modulating Therapy (e.g., Lanosterol eye drops - Investigational)Standard-of-Care (Phacoemulsification Surgery)
Mechanism of Action Aims to reverse or prevent the aggregation of crystalline proteins in the lens.Physical removal of the opacified natural lens and replacement with a clear artificial lens.
Efficacy Investigational; some preclinical studies in animals have shown promise, but human trials have not yet demonstrated reversal of cataracts.High success rate, with over 90% of operations resulting in restored useful vision. Vision improvement in 97% of people.
Procedure Non-invasive, administered as eye drops.Invasive surgical procedure.
Recovery Time Not applicable (investigational)Full recovery typically takes 4 weeks, with vision improvement often noticed within a few days.
Risks Long-term safety in humans is not established.Low complication rate, but risks include infection, inflammation, retinal detachment, and vision problems.

Experimental Protocols

Lanosterol Synthase Inhibition Assay (for this compound)

A typical experimental protocol to determine the IC50 of a compound like this compound against recombinant human lanosterol synthase would involve:

  • Expression and Purification of LSS: The gene for human LSS is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or insect cells). The recombinant protein is then purified using chromatography techniques.

  • Enzyme Reaction: The assay is conducted in a buffer at a physiological pH. The reaction mixture contains the purified LSS enzyme, the substrate (S)-2,3-oxidosqualene (often radiolabeled), and varying concentrations of the inhibitor (this compound).

  • Incubation: The reaction is incubated at 37°C for a specific period to allow for the enzymatic conversion of the substrate to lanosterol.

  • Extraction and Analysis: The reaction is stopped, and the lipids (including the product, lanosterol) are extracted. The amount of product formed is quantified, typically using thin-layer chromatography (TLC) followed by autoradiography or liquid scintillation counting if a radiolabeled substrate is used.

  • IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Glioblastoma Cell Viability Assay (for LSS inhibitors)
  • Cell Culture: Human glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the LSS inhibitor (e.g., MM-0299) or a vehicle control.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can then be calculated.

Phacoemulsification Surgical Protocol (Standard-of-Care for Cataracts)
  • Preoperative Preparation: The patient's eye is examined, and measurements are taken to determine the appropriate power for the intraocular lens. The pupil is dilated using eye drops.

  • Anesthesia: Local or topical anesthesia is administered to numb the eye.

  • Incision: A small incision (typically 2-3 mm) is made in the cornea.

  • Capsulorhexis: A circular opening is created in the anterior lens capsule to access the cataract.

  • Phacoemulsification: An ultrasonic probe is inserted through the incision. The ultrasonic vibrations break the cloudy lens into small fragments, which are then suctioned out of the eye.

  • Intraocular Lens Implantation: A foldable, artificial intraocular lens is inserted through the incision and placed in the lens capsule.

  • Incision Closure: The small incision is typically self-sealing and does not require stitches.

Visualizations

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Mechanism of LSS Inhibition Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (LSS) Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Cell_Membrane_Synthesis Cancer Cell Proliferation Cholesterol->Cell_Membrane_Synthesis Essential for Lanopylin_B2 Lanopylin_B2 LSS_Inhibition Lanosterol Synthase (LSS) Blocked Lanopylin_B2->LSS_Inhibition Inhibits Cholesterol_Depletion Cholesterol Depletion in Cancer Cells LSS_Inhibition->Cholesterol_Depletion Leads to Cholesterol_Depletion->Cell_Membrane_Synthesis Inhibits G cluster_0 Preclinical Efficacy Workflow for LSS Inhibitor start Culture Glioblastoma Cells treat Treat cells with This compound start->treat incubate Incubate for 72h treat->incubate assay Perform Cell Viability Assay (MTT) incubate->assay analyze Analyze Data & Calculate GI50 assay->analyze end Determine Efficacy analyze->end G cluster_0 Phacoemulsification Workflow (Standard-of-Care for Cataracts) prep 1. Preoperative Prep (Dilation, Anesthesia) incision 2. Corneal Incision prep->incision capsulorhexis 3. Capsulorhexis incision->capsulorhexis phaco 4. Phacoemulsification (Lens Fragmentation & Removal) capsulorhexis->phaco iol 5. IOL Implantation phaco->iol closure 6. Incision Closure (Self-sealing) iol->closure recovery 7. Postoperative Care closure->recovery

References

Lanopylin B2 as a Chemical Probe for Lanosterol Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lanopylin B2 and other chemical probes for the target protein Lanosterol (B1674476) Synthase (LSS). LSS is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to lanosterol. Inhibition of LSS is a therapeutic strategy for various diseases, including hypercholesterolemia and certain cancers. This document presents objective comparisons of performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Performance Comparison of Lanosterol Synthase Inhibitors

The following table summarizes the in vitro efficacy of this compound and alternative chemical probes targeting Lanosterol Synthase.

Chemical ProbeTargetIC50/ED50Assay SystemReference
This compound Recombinant Human Lanosterol Synthase41 µMEnzyme Inhibition Assay[1]
Lanopylin A1Recombinant Human Lanosterol Synthase15 µMEnzyme Inhibition Assay[1]
Lanopylin B1Recombinant Human Lanosterol Synthase18 µMEnzyme Inhibition Assay[1]
Lanopylin A2Recombinant Human Lanosterol Synthase33 µMEnzyme Inhibition Assay[1]
Ro 48-8071Oxidosqualene Cyclase (OSC)~6.5 nMEnzyme Inhibition Assay[2]
Ro 48-8071Cholesterol Synthesis in HepG2 cells~1.5 nMCell-based Assay[2]
BIBB 515Cholesterol Biosynthesis in HepG2 cells4.11 nMCell-based Assay[3]
MM0299Lanosterol Synthase (LSS)2.2 µMEnzyme Inhibition Assay[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholesterol biosynthesis pathway, the role of Lanosterol Synthase, and a general experimental workflow for evaluating LSS inhibitors.

Cholesterol_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Post-Squalene Pathway cluster_2 Shunt Pathway (upon LSS inhibition) HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Squalene_epoxidase Squalene_epoxidase Squalene->Squalene_epoxidase SQLE 2_3_Oxidosqualene 2_3_Oxidosqualene Squalene_epoxidase->2_3_Oxidosqualene Lanosterol_Synthase Lanosterol_Synthase 2_3_Oxidosqualene->Lanosterol_Synthase LSS 24S_25_epoxycholesterol 24S_25_epoxycholesterol 2_3_Oxidosqualene->24S_25_epoxycholesterol Alternative Metabolism Lanosterol Lanosterol Lanosterol_Synthase->Lanosterol ... ... Lanosterol->... Cholesterol Cholesterol ...->Cholesterol Lanopylin_B2 Lanopylin_B2 Lanopylin_B2->Lanosterol_Synthase Inhibition Ro_48_8071 Ro_48_8071 Ro_48_8071->Lanosterol_Synthase Inhibition BIBB_515 BIBB_515 BIBB_515->Lanosterol_Synthase Inhibition MM0299 MM0299 MM0299->Lanosterol_Synthase Inhibition

Figure 1: Cholesterol biosynthesis pathway and the inhibitory action of chemical probes on Lanosterol Synthase.

Experimental_Workflow cluster_protocols Experimental Protocols Start Start In_vitro_Assay In vitro Lanosterol Synthase Activity Assay Start->In_vitro_Assay Cell_based_Assay Cell-based Cholesterol Biosynthesis Assay In_vitro_Assay->Cell_based_Assay Western_Blot Western Blot Analysis (LSS expression) Cell_based_Assay->Western_Blot Data_Analysis Data Analysis and IC50 Determination Western_Blot->Data_Analysis In_vivo_Studies In vivo Efficacy Studies (e.g., xenograft models) Data_Analysis->In_vivo_Studies End End In_vivo_Studies->End

Figure 2: General experimental workflow for the evaluation of Lanosterol Synthase inhibitors.

Experimental Protocols

In Vitro Lanosterol Synthase (LSS) Activity Assay

This protocol provides a general framework for measuring the enzymatic activity of LSS in the presence of inhibitors.

Materials:

  • Purified recombinant human LSS enzyme

  • (S)-2,3-oxidosqualene (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl2)

  • This compound or other inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Quenching solution (e.g., 2:1 (v/v) Methanol:Chloroform)

  • Internal standard (e.g., deuterated lanosterol) for LC-MS/MS

  • Organic solvent for extraction (e.g., hexane)

  • LC-MS/MS system or scintillation counter for radiometric assays

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing assay buffer and the desired concentration of the inhibitor (e.g., this compound).

    • Add the purified LSS enzyme to the mixture.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.

    • Incubate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding the quenching solution.

    • Add a known amount of the internal standard for quantitative analysis.

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and perform a liquid-liquid extraction using an organic solvent like hexane.

    • Evaporate the organic solvent to dryness.

  • Analysis:

    • LC-MS/MS: Reconstitute the dried extract in a suitable mobile phase and inject it into the LC-MS/MS system to separate and quantify lanosterol formation relative to the internal standard.

    • Radiometric Assay: If using a radiolabeled substrate, the extracted product is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

Cell-based Cholesterol Biosynthesis Assay

This protocol outlines a method to assess the effect of LSS inhibitors on cholesterol synthesis in a cellular context.

Materials:

  • Cultured cells (e.g., HepG2, Ishikawa, or KLE cells)

  • Cell culture medium and supplements

  • This compound or other inhibitors

  • [14C]-acetate or other radiolabeled precursors

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Treat the cells with varying concentrations of the LSS inhibitor for a specified duration (e.g., 24-48 hours).

  • Metabolic Labeling:

    • Add a radiolabeled precursor, such as [14C]-acetate, to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized cholesterol.

  • Lipid Extraction and Analysis:

    • Wash the cells with PBS and lyse them.

    • Extract the lipids from the cell lysate.

    • Separate the cholesterol from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled cholesterol using a scintillation counter.

    • The reduction in radiolabeled cholesterol in treated cells compared to control cells indicates the inhibitory activity of the compound.

Western Blot Analysis for LSS Expression

This protocol is for determining the protein levels of LSS in cells treated with inhibitors.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Lanosterol Synthase (LSS)

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against LSS overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • The intensity of the bands corresponding to LSS can be quantified and normalized to the loading control.

References

Unable to Proceed: Information Required for "Lanopylin B2"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Lanopylin B2" has yielded no specific information on a compound with this name in publicly available scientific literature or databases. The search results primarily relate to Vitamin B2 (Riboflavin) and B2-adrenergic receptor agonists, which do not appear to align with the context of a specific inhibitor for a comparative guide.

To fulfill your request for a detailed comparison guide, essential information about "this compound" is required. This includes:

  • The molecular target or the biological pathway that this compound inhibits.

  • The correct spelling or alternative names for the compound.

  • Any existing publications or internal data that describe its function.

Without this foundational information, it is not possible to identify relevant competing inhibitors, gather comparative experimental data, or accurately depict the associated signaling pathways as requested.

We kindly request that you provide the necessary details about "this compound" to enable the creation of the comprehensive and accurate comparison guide you have outlined. Upon receiving the specific molecular target and mechanism of action, a thorough analysis can be conducted to generate the requested tables, experimental protocols, and visualizations.

In-depth Analysis of Lanopylin B2 in Combination Therapies Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review and comparison of "Lanopylin B2" in combination with other therapeutic agents is not possible at this time due to the absence of any identifiable scientific literature or clinical data for a compound under this name. Extensive searches of scholarly databases and public registries have yielded no results for a therapeutic agent designated as "this compound."

This lack of information prevents a thorough analysis of its mechanism of action, potential synergistic effects with other drugs, and the development of detailed experimental protocols as requested. Consequently, the creation of comparative data tables and signaling pathway diagrams as mandated for this guide cannot be executed.

Researchers, scientists, and drug development professionals are advised to verify the name and spelling of the compound of interest. It is possible that "this compound" may be an internal project name, a code name not yet in the public domain, or a significant misspelling of a different therapeutic agent.

For progress to be made on a comparative guide, the correct identification of the molecule is essential. Once the accurate name of the therapeutic agent is determined, a thorough search for relevant preclinical and clinical studies can be conducted. This would then allow for the systematic collection and presentation of data on:

  • Mechanism of Action: How the drug works at a molecular and cellular level.

  • Combination Studies: Preclinical and clinical trials investigating the agent's efficacy and safety when used with other therapies.

  • Quantitative Data: Metrics from studies that could include IC50 values, tumor growth inhibition rates, patient response rates, and other relevant endpoints.

  • Experimental Protocols: Detailed methodologies from published studies to ensure reproducibility and critical evaluation.

  • Signaling Pathways: The specific cellular pathways modulated by the therapeutic agent.

Without this foundational information, any attempt to create a comparison guide would be speculative and not based on the required objective experimental data. We recommend consulting internal documentation or primary sources to confirm the correct nomenclature of the therapeutic agent .

Safety Operating Guide

Navigating the Safe Disposal of Lanolin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical compounds is a cornerstone of a safe and efficient work environment. While specific information for a substance identified as "Lanopylin B2" is not available in public resources, the name suggests a potential formulation containing Lanolin and possibly Riboflavin (Vitamin B2). This guide provides detailed procedures for the safe disposal of Lanolin, a common laboratory and pharmaceutical ingredient, based on available safety data sheets.

Summary of Chemical and Physical Properties

For clarity and quick reference, the following table summarizes the key quantitative data for Lanolin, which is presumed to be the primary component of a product termed "this compound."

PropertyValue
Melting Point/Range 38 - 40 °C / 100.4 - 104 °F[1]
Flash Point 209 °C / 408.2 °F[1]
Autoignition Temperature 445 °C / 833 °F[1]
Physical State Solid paste[1]
Appearance Yellow[1]
Solubility Insoluble in water.

Proper Disposal Procedures for Lanolin-Based Products

Lanolin is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, proper disposal is essential to maintain a safe laboratory environment and to comply with local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling Lanolin for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use protective gloves, such as nitrile rubber, neoprene, or PVC.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

Step 2: Containment of Spills

In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Containment: Cover drains to prevent the substance from entering waterways.

  • Clean-up: For solid paste, sweep or shovel the material into a suitable, labeled container for disposal.[1]

Step 3: Waste Disposal

Dispose of Lanolin waste according to the following guidelines:

  • Non-hazardous Waste Stream: As Lanolin is not considered hazardous waste, it can typically be disposed of in a general waste stream, provided it is not mixed with any hazardous materials.

  • Containerization: Place the waste material in a sealed, clearly labeled container.

  • Local Regulations: Always consult your institution's environmental health and safety (EHS) office and local regulations for specific disposal requirements. While Lanolin itself is not hazardous, local rules may have specific stipulations for chemical waste.

  • Decontamination: Clean any contaminated surfaces thoroughly after disposal.

Experimental Protocols

No specific experimental protocols for a substance named "this compound" were found in the available resources. For protocols related to Lanolin or Riboflavin, please refer to specific scientific literature or methodology databases.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Lanolin-based products.

start Start: Lanolin Waste ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe check_contamination Is the waste mixed with hazardous materials? hazardous_waste Dispose as Hazardous Waste (Follow institutional EHS guidelines) check_contamination->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste check_contamination->non_hazardous_waste No end End hazardous_waste->end contain Place in a Sealed and Labeled Container non_hazardous_waste->contain ppe->check_contamination consult_regulations Consult Local and Institutional Regulations contain->consult_regulations final_disposal Final Disposal consult_regulations->final_disposal final_disposal->end

Lanolin Disposal Workflow

References

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